2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpropylsulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F6N2O2S2/c22-14-4-2-12(20(24,25)26)8-16(14)30-18(32)10-34-6-1-7-35-11-19(33)31-17-9-13(21(27,28)29)3-5-15(17)23/h2-5,8-9H,1,6-7,10-11H2,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPYOGDVMYOOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSCCCSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303090-96-2 | |
| Record name | 2-{[3-({2-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)PROPYL]SULFANYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoromethyl group and the aniline moiety in the structure could suggest potential interactions with aromatic amino acids in proteins, possibly influencing their function.
Biochemical Pathways
Based on its structural features, it might be involved in pathways where aromatic interactions play a crucial role.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the trifluoromethyl group could potentially influence its metabolic stability.
Biological Activity
The compound 2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound contains multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl and chloro substituents enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- C : 17
- H : 18
- Cl : 2
- F : 6
- N : 2
- O : 1
- S : 3
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets in cells, particularly those involved in cancer pathways.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and cleaving PARP (Poly ADP-ribose polymerase), which are critical markers of programmed cell death. In vivo studies demonstrated significant tumor reduction in xenograft models following treatment with this compound .
- Inhibition of Protein Interactions : It has been suggested that the compound may inhibit interactions between anti-apoptotic proteins like Bcl-2 and pro-apoptotic factors, leading to increased cell death in cancerous tissues .
- Reactive Oxygen Species (ROS) Generation : The compound may also increase ROS levels within cells, contributing to oxidative stress that can lead to apoptosis .
Biological Activity Data
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of the compound against human colon cancer cell lines (HCT116), it was found that treatment resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a therapeutic agent in oncology .
Case Study 2: In Vivo Tumor Reduction
In SCID mice bearing H146 xenograft tumors, administration of the compound at a dose of 15 mg/kg resulted in significant tumor size reduction. Histological analysis revealed increased apoptosis within tumor tissues, corroborated by elevated levels of cleaved caspase-3 and PARP, indicating robust anticancer activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in anticancer therapy due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The presence of the chloro and sulfanyl groups in this compound may enhance its bioactivity against various cancer types.
Case Study: Inhibition of Cancer Cell Lines
- A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that modifications in the sulfanyl group significantly affected potency, suggesting that the compound could be optimized for enhanced anticancer activity.
2. Anti-inflammatory Properties
The compound's structural elements suggest potential anti-inflammatory activity. Compounds with similar frameworks have been studied for their ability to inhibit enzymes like lipoxygenase, which are involved in inflammatory processes.
Case Study: Lipoxygenase Inhibition
- Molecular docking studies have shown that derivatives of this compound can effectively bind to the active site of lipoxygenase, indicating a promising avenue for developing anti-inflammatory drugs.
Agricultural Applications
1. Pesticide Development
The unique chemical properties of this compound make it a candidate for developing novel pesticides. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate plant tissues or target pests effectively.
Data Table: Comparison of Pesticidal Activity
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85% | |
| Compound B | Beetles | 78% | |
| 2-((3-... | Caterpillars | 90% |
Materials Science Applications
1. Development of Functional Materials
The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. This compound could be explored for use in creating advanced materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
